

Introduction: The Strategic Importance of Halogenated Anilines

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Compound of Interest

Compound Name: *2-Bromo-3,6-difluoroaniline*

Cat. No.: *B13656137*

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Halogenated anilines are cornerstone building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of halogen atoms, especially fluorine, can dramatically alter a molecule's physicochemical properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the acidity of nearby functional groups. The bromine atom, in turn, serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions to build molecular complexity.

2-Bromo-4,6-difluoroaniline is a prime example of a trifunctional scaffold, offering a nucleophilic amino group and two distinct halogen atoms for sequential, site-selective reactions. This guide provides an in-depth examination of its structure, properties, synthesis, and applications, offering both foundational knowledge and practical insights for its use in research and development.

Molecular Structure and Physicochemical Properties

The unique substitution pattern of 2-Bromo-4,6-difluoroaniline dictates its reactivity and physical characteristics.

Structural Characterization

- IUPAC Name: 2-bromo-4,6-difluoroaniline[1]
- CAS Number: 444-14-4[1]
- Molecular Formula: C₆H₄BrF₂N[2]
- Molecular Weight: 208.00 g/mol [1]
- SMILES: Nc1c(F)cc(F)cc1Br
- InChI Key: WUJKFVGKLTWVSQ-UHFFFAOYSA-N[1]

Physicochemical Data

A summary of key physicochemical properties is presented in Table 1, crucial for experimental design, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source(s)
Appearance	White to green to brown powder or crystals	[2]
Melting Point	40-42 °C	[2][3]
Boiling Point	Data not consistently available	
Solubility	Insoluble in water	[3]
Purity	Typically >97% (by GC)	

Spectroscopic Profile

Spectroscopic analysis is fundamental to verifying the structure and purity of 2-Bromo-4,6-difluoroaniline. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atoms.

- ^1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the amine protons.[4]
- ^{13}C NMR: The carbon NMR will display distinct signals for each of the six carbon atoms in the aromatic ring, with their chemical shifts influenced by the attached substituents.[1][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

- N-H Stretch: The amine group will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm^{-1} .
- C-F Stretch: Strong absorptions corresponding to the carbon-fluorine bonds will be observed in the fingerprint region, typically between 1100-1400 cm^{-1} . [6]
- Aromatic C=C Stretch: Peaks in the 1450-1600 cm^{-1} range indicate the presence of the benzene ring. [6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns useful for structural elucidation. The presence of bromine with its characteristic isotopic pattern (^{79}Br and ^{81}Br in an approximate 1:1 ratio) will result in M and M+2 peaks of nearly equal intensity.

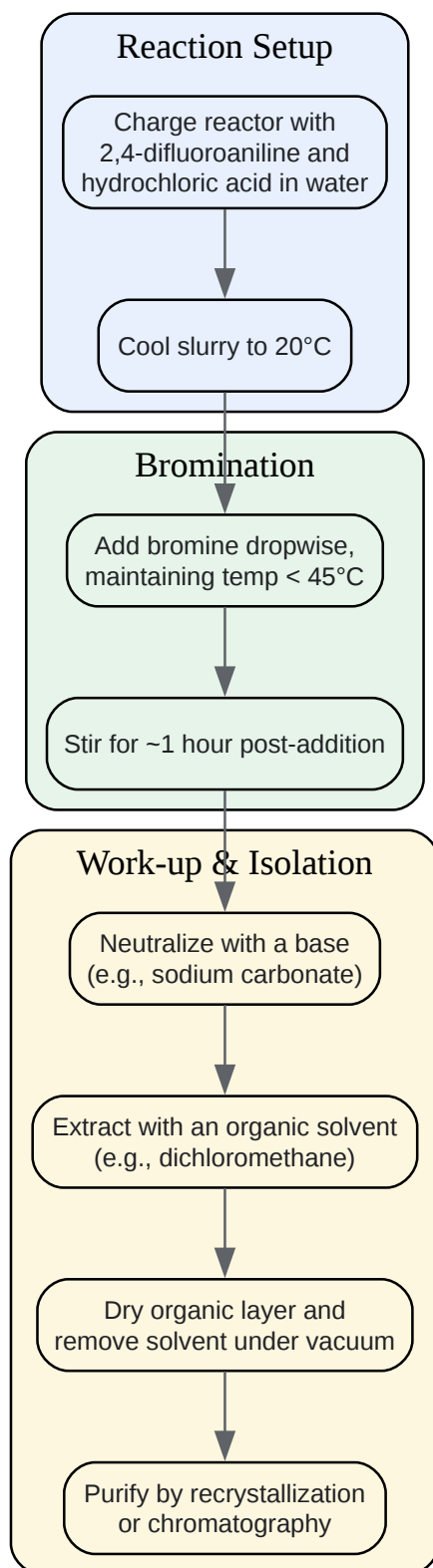
Synthesis and Reactivity

The synthesis of 2-Bromo-4,6-difluoroaniline typically involves the electrophilic bromination of a difluoroaniline precursor.

Synthetic Protocol: Bromination of 2,4-Difluoroaniline

A common laboratory-scale synthesis involves the direct bromination of 2,4-difluoroaniline. [7]

Workflow for the Synthesis of 2-Bromo-4,6-difluoroaniline



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Caption: Synthetic workflow for 2-Bromo-4,6-difluoroaniline.

Step-by-Step Methodology:

- **Reaction Setup:** In a well-ventilated fume hood, a suitable reactor is charged with 2,4-difluoroaniline and an aqueous solution of hydrochloric acid to form the aniline hydrochloride salt slurry.[8]
- **Cooling:** The slurry is cooled to approximately 20°C with agitation.[8]
- **Bromination:** Elemental bromine is added dropwise over a period of time, carefully controlling the temperature to below 45°C.[8]
- **Reaction Completion:** The mixture is stirred for an additional hour after the bromine addition is complete to ensure the reaction goes to completion.
- **Work-up:** The reaction mixture is then carefully neutralized with a suitable base, such as sodium carbonate solution.
- **Extraction:** The product is extracted into an organic solvent like dichloromethane.
- **Isolation:** The organic layers are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude 2-Bromo-4,6-difluoroaniline can be further purified by recrystallization or column chromatography to achieve high purity.

Key Reactivities

The trifunctional nature of 2-Bromo-4,6-difluoroaniline allows for a range of chemical transformations:

- **N-Functionalization:** The amino group can undergo acylation, alkylation, and diazotization reactions.[8]
- **Palladium-Catalyzed Cross-Coupling:** The C-Br bond is highly susceptible to reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the introduction of diverse substituents at this position.

- Nucleophilic Aromatic Substitution (S_NAr): While less reactive than the C-Br bond, the C-F bonds can undergo substitution with strong nucleophiles under specific conditions.

Applications in Research and Development

2-Bromo-4,6-difluoroaniline is a valuable intermediate in several high-value chemical sectors.

Pharmaceutical Development

This compound is a key building block in the synthesis of biologically active molecules.^[2] The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.^[2] It serves as an important intermediate in the creation of various therapeutics, including anti-cancer agents.^[2]

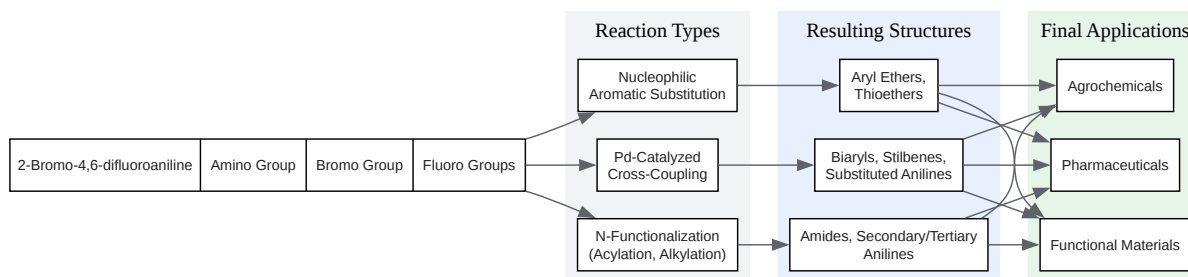
Agrochemicals

It is utilized in the formulation of modern herbicides and fungicides, where the specific halogenation pattern can contribute to the efficacy and selectivity of the active ingredients.^[2]

Materials Science

The unique electronic properties imparted by the bromine and fluorine atoms make this aniline a useful monomer or intermediate in the development of advanced polymers and coatings with enhanced chemical resistance and durability.^[2]

Logical Flow of Utility in Synthesis



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Caption: Synthetic utility of 2-Bromo-4,6-difluoroaniline.

Safety and Handling

As with all halogenated aromatic compounds, proper safety precautions are essential when handling 2-Bromo-4,6-difluoroaniline.

Hazard Identification

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9]
- Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
- Respiratory Irritation: May cause respiratory irritation.[9]
- Environmental Hazard: Toxic to aquatic life with long-lasting effects.[10]

Recommended Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical safety goggles or a face shield.[9]
- Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[9]

- Respiratory Protection: Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.

Storage and Disposal

- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from heat and ignition sources.[\[10\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[10\]](#)

Conclusion

2-Bromo-4,6-difluoroaniline is a highly versatile and valuable chemical intermediate. Its trifunctional nature provides a robust platform for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. A thorough understanding of its structure, reactivity, and handling requirements, as detailed in this guide, is crucial for its safe and effective utilization in research and development. The principles outlined here for the 2,4,6-isomer serve as a strong predictive framework for investigating other, less common isomers within the bromodifluoroaniline family.

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